molecular formula C8H9N3O B11917827 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B11917827
M. Wt: 163.18 g/mol
InChI Key: AZFQSAGPPPGKSJ-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system. The presence of methyl groups at the 5 and 6 positions of the pyrazolo ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with butyllithium (BuLi), followed by electrophilic addition . This reaction generates a carbanion intermediate, which then undergoes cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for the translocator protein (18 kDa) (TSPO), which is involved in mitochondrial function and apoptosis . The binding of the compound to TSPO can modulate mitochondrial activity and induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of methyl groups at the 5 and 6 positions. This structural feature enhances its stability and biological activity compared to other similar compounds . Additionally, its ability to interact with TSPO distinguishes it from other pyrazolo-pyrimidine derivatives.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C8H9N3O/c1-5-4-11-7(9-6(5)2)3-8(12)10-11/h3-4H,1-2H3,(H,10,12)

InChI Key

AZFQSAGPPPGKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=O)N2)N=C1C

Origin of Product

United States

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